(2-Methyl-4,6-dinitrophenoxy)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

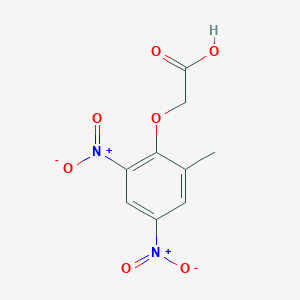

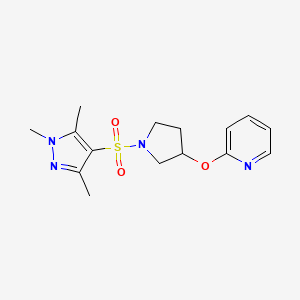

“(2-Methyl-4,6-dinitrophenoxy)acetic acid” is a chemical compound with the molecular formula C9H8N2O7 . It has an average mass of 256.169 Da and a monoisotopic mass of 256.033142 Da . This compound is an impurity of rosuvastatin, a selective and competitive inhibitor of HMG-CoA reductase .

Synthesis Analysis

The synthesis of similar compounds often involves the use of catalysts and specific reagents. For instance, a method for producing 2-methyl-4-MCPA involves the introduction of chlorine into a sodium hydroxide aqueous solution in the presence of catalyst dimethylamino pyridine and dimethyl formamide .Molecular Structure Analysis

The molecular structure of “this compound” consists of a methyl group attached to a carboxyl functional group . The molecular weight of this compound is 256.17 .Scientific Research Applications

Uptake and Translocation in Plants

A study by Sutton and Bingham (1970) focused on the root applications of (2,4-dichlorophenoxy)acetic acid, a related compound to (2-Methyl-4,6-dinitrophenoxy)acetic acid. They discovered that concentrations of 2.5 × 10−8M or higher inhibited the growth of emersed parrotfeather (Myriophyllum brasiliense Camb.). This research contributes to understanding how such compounds affect plant growth and development (Sutton & Bingham, 1970).

Distribution in Environmental Systems

Jafvert et al. (1990) examined the octanol-water distributions of various environmentally significant organic acid compounds, including this compound. Their work aids in understanding the environmental behavior of these compounds, especially in aquatic systems (Jafvert et al., 1990).

Chemical Reactivity and Stability

Crich et al. (2013) investigated the influence of a 4,6-O-acetal on the reactivity of galactopyranosyl donors, which is relevant to understanding the chemical behavior of this compound in various reactions. This research is essential for developing new synthetic methods involving such compounds (Crich et al., 2013).

Interaction with Biological Systems

Research by Huţanu and Pintilie (2013) on fluorescence quenching properties of dinitrophenols, including this compound, provides insights into their interaction with biological systems, such as their potential toxicity and mechanisms of action (Huţanu & Pintilie, 2013).

Applications in Herbicide Analysis

Rompa et al. (2004) conducted studies on the derivatization of phenoxy acid herbicides, including this compound, for gas chromatographic determination. This research is crucial for the analytical chemistry field, particularly for environmental monitoring and herbicide residue analysis (Rompa et al., 2004).

Antitumor Agent Research

Atwell et al. (1990) explored the relationships between structure and in vivo activity of certain acetic acids, including derivatives similar to this compound, against mouse colon adenocarcinoma. This study contributes to the understanding of the potential therapeutic applications of these compounds (Atwell et al., 1990).

Safety and Hazards

Future Directions

Amino functionalized zirconium-based MOF named UiO-66-NH2 was synthesized and explored as a novel adsorbent for the fast removal of 2-methyl-4-chlorophenoxy acetic acid (MCPA) in aqueous solution . This suggests potential future directions in the development of novel adsorbents for similar compounds like “(2-Methyl-4,6-dinitrophenoxy)acetic acid”.

Properties

IUPAC Name |

2-(2-methyl-4,6-dinitrophenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O7/c1-5-2-6(10(14)15)3-7(11(16)17)9(5)18-4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXFZNLPLWKKFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)O)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2592853.png)

![N-(2-ethoxyphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2592855.png)

![2-cinnamamido-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2592857.png)

![4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2592863.png)

![4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2592865.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2592866.png)

![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride](/img/structure/B2592867.png)